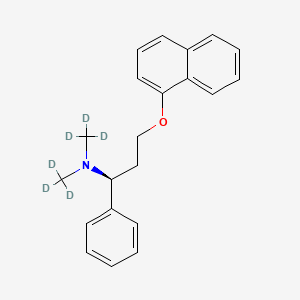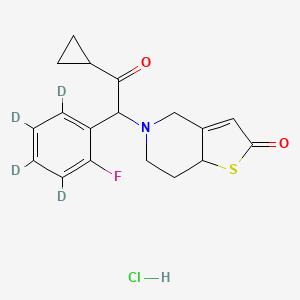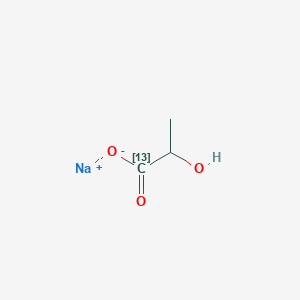
Dapoxetine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dapoxetine-d6 is a deuterated form of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of premature ejaculation in men. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of dapoxetine due to its stable isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dapoxetine-d6 involves the incorporation of deuterium atoms into the dapoxetine molecule. One common method includes the nucleophilic substitution reaction of a dapoxetine intermediate with deuterated reagents. For instance, a nucleophilic substitution reaction can be performed using 1-naphthol in the presence of an alkali to prepare the deuterated compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of cost-effective raw materials and mild reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dapoxetine-d6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of dapoxetine N-oxide, while reduction can yield deuterated analogs of dapoxetine .
Scientific Research Applications
Dapoxetine-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of dapoxetine.
Biology: Employed in biological studies to understand the interaction of dapoxetine with various biological targets.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of dapoxetine.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Dapoxetine-d6, like dapoxetine, exerts its effects by inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels in the synaptic cleft, which helps delay ejaculation. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. This compound binds to serotonin transporters, preventing the reuptake of serotonin and enhancing its activity .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another SSRI used primarily for the treatment of depression.
Sertraline: An SSRI used for the treatment of depression, anxiety, and other mood disorders.
Paroxetine: An SSRI used for the treatment of depression, anxiety disorders, and post-traumatic stress disorder.
Uniqueness of Dapoxetine-d6
This compound is unique due to its rapid onset of action and short half-life, making it particularly suitable for the treatment of premature ejaculation. Unlike other SSRIs, which are used for long-term treatment of mood disorders, dapoxetine is taken on an as-needed basis .
Properties
Molecular Formula |
C21H23NO |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(1S)-3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1/i1D3,2D3 |
InChI Key |
USRHYDPUVLEVMC-PVKQDMRYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![prop-2-enyl (6S,6aS)-3-[3-[[(6S,6aS)-6-hydroxy-2-methoxy-8-methylidene-5-[[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methoxycarbonyl]-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methylidene-11-oxo-6,6a,7,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B12398458.png)



![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
